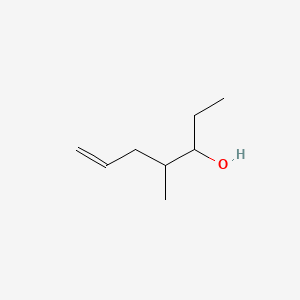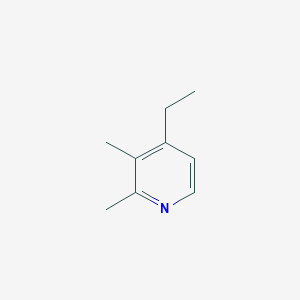
4-Methyl-6-hepten-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-hepten-3-ol is an organic compound with the molecular formula C8H16O and a molecular weight of 128.2120 g/mol . It is also known by its IUPAC name, 6-Hepten-3-ol, 4-methyl-. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a heptene chain with a methyl group at the fourth position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-hepten-3-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 4-methyl-1-heptene. This reaction proceeds in two steps:
Hydroboration: 4-Methyl-1-heptene reacts with borane (BH3) to form an organoborane intermediate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions
4-Methyl-6-hepten-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Methyl-6-hepten-3-one or 4-Methyl-6-heptenal.
Reduction: Formation of 4-Methyl-6-heptane.
Substitution: Formation of 4-Methyl-6-hepten-3-yl chloride or 4-Methyl-6-hepten-3-yl bromide.
科学的研究の応用
4-Methyl-6-hepten-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 4-Methyl-6-hepten-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects .
類似化合物との比較
Similar Compounds
4-Methyl-6-hepten-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-6-heptenal: Similar structure but with an aldehyde group instead of a hydroxyl group.
4-Methyl-6-heptane: Similar structure but fully saturated without double bonds.
Uniqueness
4-Methyl-6-hepten-3-ol is unique due to its specific combination of a hydroxyl group and an unsaturated heptene chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
特性
CAS番号 |
53907-71-4 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
4-methylhept-6-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h4,7-9H,1,5-6H2,2-3H3 |
InChIキー |
QMMJAABEFZXPBD-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)

![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)


![9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B13944457.png)

![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)
